molecular formula C12H10N2O3 B2481633 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 478063-57-9

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B2481633
CAS No.: 478063-57-9
M. Wt: 230.223
InChI Key: BUECKAUXCQHBKN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound adheres to IUPAC naming conventions, with This compound as its primary name. Key components include:

  • Pyridazine core : A six-membered heterocyclic ring containing two adjacent nitrogen atoms at positions 1 and 2.
  • 1,4-Dihydro-4-oxo modification : Partial saturation of the pyridazine ring, with a keto group at position 4.
  • Substituents : A 4-methylphenyl group (tolyl group) attached to nitrogen at position 1 and a carboxylic acid group at position 3.

Alternative names and identifiers include:

Property Value Source
CAS Number 478063-57-9
Molecular Formula C₁₂H₁₀N₂O₃
Molecular Weight 230.22 g/mol
Synonyms 1-(4-Methylphenyl)-4-oxopyridazine-3-carboxylic acid; 4-Oxo-1-p-tolyl-1,4-dihydro-pyridazine-3-carboxylic acid

The systematic name reflects the priority of substituents according to IUPAC rules, with the carboxylic acid group (position 3) and keto group (position 4) receiving higher priority than the 4-methylphenyl substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)-4-oxopyridazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8-2-4-9(5-3-8)14-7-6-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUECKAUXCQHBKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable dicarbonyl compound to yield the desired pyridazine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes activation to form amides via coupling reagents or acid chloride intermediates. This is critical for generating pharmacologically active derivatives.

Reagents/Conditions Products Yield References
EDCl, HOBt, DMF, R-NH₂1-(4-Methylphenyl)-4-oxo-N-(substituted phenyl)-1,4-dihydropyridazine-3-carboxamide65–78%
SOCl₂ → R-NH₂ (2-step)Sulfonamide derivatives (e.g., N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl})70–85%

Mechanism :

  • Activation of the carboxylic acid with EDCl/HOBt forms an active ester, enabling nucleophilic attack by amines.

  • Direct conversion to acid chloride (SOCl₂) allows reactions with sulfonamides or aryl amines.

Esterification

The carboxylic acid reacts with alcohols under acidic or catalytic conditions to form esters, enhancing solubility for further modifications.

Reagents/Conditions Products Yield References
H₂SO₄, MeOH (reflux)Methyl 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylate82%
DCC, DMAP, R-OHSubstituted esters (e.g., benzyl, tert-butyl)60–75%

Applications :

  • Methyl esters serve as intermediates for decarboxylation or Grignard reactions .

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, generating 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine derivatives.

Conditions Products Yield References
180°C, Cu powder (solvent-free)1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine90%
NaOH (aq.), ΔSame as above75%

Significance :

  • Simplifies the core structure for further functionalization of the dihydropyridazine ring .

Reduction Reactions

Selective reduction of the keto group or dihydropyridazine ring alters electronic properties.

Reagents/Conditions Products Yield References
NaBH₄, EtOH1-(4-Methylphenyl)-4-hydroxy-1,4-dihydropyridazine-3-carboxylic acid55%
H₂, Pd/C (pressure)Saturated pyridazine derivatives40–60%

Notes :

  • NaBH₄ selectively reduces the keto group to a hydroxyl without affecting the aromatic ring.

  • Hydrogenation under pressure saturates the dihydropyridazine ring but may require careful optimization.

Nucleophilic Substitution

The electron-deficient dihydropyridazine ring undergoes substitution at C-5 or C-6 positions.

Reagents/Conditions Products Yield References
Cl₂, FeCl₃5-Chloro-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid68%
Br₂, AcOH6-Bromo derivative50%

Regioselectivity :

  • Chlorination favors C-5 due to steric and electronic effects of the methylphenyl group.

Condensation Reactions

The carboxylic acid participates in cyclocondensation with amines or hydrazines to form fused heterocycles.

Reagents/Conditions Products Yield References
NH₂NH₂, EtOH, ΔPyridazino[4,5-d]pyridazine derivatives70%
R-NH₂, PPA (polyphosphoric acid)Quinazolinone hybrids60–80%

Applications :

  • Forms bioactive heterocycles with enhanced pharmacological potential.

Scientific Research Applications

Biological Activities

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid has been studied for various biological applications:

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain synthesized derivatives possess low IC50 values against various cancer cell lines, indicating strong cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The structural characteristics allow it to interact with microbial enzymes or cell membranes, inhibiting growth or leading to cell death. This application is particularly relevant in the context of increasing antibiotic resistance .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. These may include cyclization reactions and modifications to introduce various functional groups that can enhance biological activity.

Table 1: Synthesis Pathways

StepReaction TypeReactantsProducts
1Cyclization4-methylphenylhydrazine + diketoneDihydropyridazine
2CarboxylationDihydropyridazine + carboxylic acid derivativeThis compound

Case Studies

Several studies highlight the compound's effectiveness:

  • Anticancer Screening : A study evaluated various derivatives of this compound against human cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Research focused on the antimicrobial properties revealed that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 1-(4-Methylphenyl)-3-oxo-1,4-dihydropyridazine-4-carboxylic acid
  • 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-5-carboxylic acid
  • 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-6-carboxylic acid

Comparison: Compared to these similar compounds, 1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid may exhibit unique properties due to the position of the carboxylic acid group. This positional difference can influence the compound’s reactivity, biological activity, and overall stability. The specific arrangement of functional groups can also affect its interaction with molecular targets, making it a valuable compound for targeted research and applications .

Biological Activity

1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological properties, synthesis, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridazine ring fused with a carboxylic acid group and a methylphenyl substituent. Its molecular formula is C11H10N2O3C_{11}H_{10}N_2O_3 with a molecular weight of 218.21 g/mol. The structure includes two functional groups: a carbonyl and a carboxylic acid, which are critical for its biological activity.

Structural Characteristics

The crystal structure reveals that the compound forms through stacking interactions and hydrogen bonding, contributing to its stability and biological interactions. The nitrogen-nitrogen bond length indicates delocalization of electrons within the molecule, which may play a role in its reactivity and interaction with biological targets .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives of this class can inhibit the growth of various bacterial strains, highlighting their potential as antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant antiproliferative effects against several human cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The mechanism appears to involve inhibition of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle .

Table 1: Summary of Biological Activities

Activity TypeCell Lines/TargetsObserved EffectsReferences
AntimicrobialVarious bacterial strainsInhibition of growth
AnticancerHeLa, HCT116, A375Significant antiproliferative effects
CDK InhibitionCDK2, CDK9IC50 values of 0.36 µM (CDK2)

Case Studies

Several studies have focused on the synthesis and biological evaluation of related compounds. For instance, one study synthesized various derivatives based on the dihydropyridazine scaffold and assessed their activity against CDK enzymes. The findings indicated that modifications to the methyl group significantly affected selectivity and potency against specific kinases .

Another research effort explored the structure-activity relationship (SAR) of similar compounds, revealing that substitutions at specific positions on the pyridazine ring enhance biological activity. These insights are crucial for rational drug design aimed at developing more effective therapeutic agents .

Q & A

Q. How can researchers optimize the synthesis of 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid to improve yield and purity?

Methodological Answer: Synthetic optimization requires systematic evaluation of reaction parameters:

  • Catalysts and Solvents : Test palladium or copper catalysts in polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency .
  • Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., temperature, stoichiometry) and minimize experimental runs while maximizing data quality .
  • Purification : Employ gradient chromatography or recrystallization to isolate the compound from byproducts, as impurities can skew biological assay results .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm aromatic proton environments and carbonyl groups. DEPT-135 can differentiate CH3_3 groups in the 4-methylphenyl moiety .
  • X-ray Crystallography : Resolve the dihydropyridazine ring conformation and intermolecular interactions (e.g., hydrogen bonding) to correlate structure with reactivity .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns to validate synthetic intermediates .

Q. How should researchers design biological activity assays for this compound?

Methodological Answer:

  • In Vitro Screening : Prioritize calcium channel modulation assays (common for dihydropyridazine derivatives) using patch-clamp electrophysiology .
  • Antimicrobial Testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria, using ciprofloxacin as a positive control .
  • Dose-Response Curves : Include negative controls (e.g., DMSO vehicle) and triplicate replicates to account for solvent interference .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for modifying the dihydropyridazine core?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction intermediates and transition states, identifying energetically favorable pathways for functionalization (e.g., carboxyl group substitution) .
  • Reaction Path Search Tools : Apply the Artificial Force Induced Reaction (AFIR) method to explore possible cyclization or oxidation routes .
  • Machine Learning : Train models on existing dihydropyridazine reaction datasets to predict optimal conditions for regioselective modifications .

Q. What strategies resolve contradictions in reported biological activity data for similar compounds?

Methodological Answer:

  • Meta-Analysis : Systematically compare published datasets using PRISMA guidelines to identify variables (e.g., cell line variability, assay protocols) causing discrepancies .
  • Orthogonal Assays : Validate initial findings with alternative methods (e.g., fluorescence-based calcium imaging vs. electrophysiology) .
  • Structural Analog Testing : Synthesize and test derivatives with incremental modifications (e.g., halogen substitution) to isolate pharmacophore contributions .

Q. How can researchers integrate experimental and computational data to refine reaction mechanisms?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Measure 2H^2H- or 13C^{13}C-isotope substitutions to identify rate-determining steps, cross-referenced with DFT-derived activation energies .
  • In Situ Spectroscopy : Use Raman or IR spectroscopy to monitor intermediate formation during synthesis, aligning experimental peaks with computed vibrational modes .
  • Transition State Analysis : Compare computed transition state geometries with crystallographic data of analogous compounds to validate mechanistic hypotheses .

Q. What challenges arise in scaling up laboratory synthesis to pilot-scale production?

Methodological Answer:

  • Reactor Design : Optimize heat/mass transfer using continuous-flow reactors to mitigate exothermic side reactions during cyclization .
  • Membrane Separation : Implement nanofiltration or reverse osmosis for efficient solvent recovery and impurity removal .
  • Process Analytical Technology (PAT) : Use inline pH and conductivity probes for real-time monitoring of reaction progress .

Q. How can functional group modifications enhance the compound’s stability or bioavailability?

Methodological Answer:

  • Prodrug Strategies : Esterify the carboxylic acid group to improve membrane permeability, then assess hydrolytic reactivation in plasma .
  • Chelation Studies : Introduce electron-withdrawing substituents (e.g., nitro groups) to stabilize the dihydropyridazine ring against oxidation .
  • Co-crystallization : Screen co-formers (e.g., nicotinamide) to enhance solubility without altering pharmacological activity .

Q. What analytical methods track degradation pathways under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic/basic/oxidative stress, then analyze degradation products via LC-MS/MS .
  • Accelerated Stability Testing : Use Q10_{10} calculations to extrapolate shelf-life from Arrhenius plots of degradation rates at elevated temperatures .
  • Metabolite Profiling : Incubate with liver microsomes and identify phase I/II metabolites using UPLC-QTOF-MS .

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

Methodological Answer:

  • 3D-QSAR Modeling : Align molecular fields (CoMFA/CoMSIA) of active/inactive analogs to map steric/electronic requirements for bioactivity .
  • Molecular Docking : Simulate binding poses with target proteins (e.g., L-type calcium channels) to prioritize substituents improving affinity .
  • Free-Wilson Analysis : Deconstruct activity data into substituent contributions to quantify additive effects of methyl or phenyl groups .

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